molecular formula C8H6LiNO2S2 B2799631 Lithium(1+) ion 6-methyl-1,3-benzothiazole-2-sulfinate CAS No. 2172471-45-1

Lithium(1+) ion 6-methyl-1,3-benzothiazole-2-sulfinate

Cat. No.: B2799631
CAS No.: 2172471-45-1
M. Wt: 219.2
InChI Key: PKAUWHYVWFWWQH-UHFFFAOYSA-M
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Description

Lithium(1+) ion 6-methyl-1,3-benzothiazole-2-sulfinate is a chemical compound with the molecular formula C8H7LiNO2S2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 6-methyl-1,3-benzothiazole-2-sulfinate typically involves the reaction of 6-methyl-1,3-benzothiazole-2-sulfinic acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired lithium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to achieve high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 6-methyl-1,3-benzothiazole-2-sulfinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonate derivatives.

    Reduction: It can be reduced to form thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonate derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Lithium(1+) ion 6-methyl-1,3-benzothiazole-2-sulfinate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other benzothiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of lithium(1+) ion 6-methyl-1,3-benzothiazole-2-sulfinate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to its antimicrobial activity. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) ion 6-methyl-1,3-benzothiazole-2-sulfonate
  • Lithium(1+) ion 6-methyl-1,3-benzothiazole-2-thiolate
  • Lithium(1+) ion 6-methyl-1,3-benzothiazole-2-carboxylate

Uniqueness

Lithium(1+) ion 6-methyl-1,3-benzothiazole-2-sulfinate is unique due to its specific sulfinate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar benzothiazole derivatives.

Properties

IUPAC Name

lithium;6-methyl-1,3-benzothiazole-2-sulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S2.Li/c1-5-2-3-6-7(4-5)12-8(9-6)13(10)11;/h2-4H,1H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAUWHYVWFWWQH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CC2=C(C=C1)N=C(S2)S(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6LiNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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